(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride
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Overview
Description
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride is an organic compound with a unique structure that includes a benzodioxin ring fused with an acetyl chloride group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride typically involves the acylation of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Oxalyl Chloride (COCl)₂: Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Formed by hydrolysis.
Scientific Research Applications
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine: A related compound with a hydrazine group instead of an acetyl chloride group.
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Contains a propylamine group.
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-boronic acid: Contains a boronic acid group.
Uniqueness
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride is unique due to its acetyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGKTHYKDXIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108704-93-4 |
Source
|
Record name | (2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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